molecular formula C22H19N5O2S3 B2508606 N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1296344-34-7

N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2508606
CAS No.: 1296344-34-7
M. Wt: 481.61
InChI Key: HJZKPTXGZWBKDA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-triazolo-pyrimidine class, characterized by a fused heterocyclic core (thiophene-triazole-pyrimidine) and an acetamide side chain substituted with a 2,5-dimethylphenyl group. Its synthesis likely involves:

Core formation: Reaction of enaminone derivatives (e.g., from acetylthienothiophenes) with amino compounds to construct the triazolo-pyrimidine scaffold .

Thioether linkage: Alkylation of the thiol group on the triazolo-pyrimidine core with chloroacetamide derivatives, as described in analogous syntheses .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S3/c1-13-5-6-14(2)16(10-13)23-18(28)12-32-22-25-24-21-26(11-15-4-3-8-30-15)20(29)19-17(27(21)22)7-9-31-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZKPTXGZWBKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with thiophenes and triazolopyrimidine derivatives. The synthetic route typically includes:

  • Formation of the thiophene derivative.
  • Reaction with a triazolopyrimidine to introduce the desired functional groups.
  • Final acetamide formation through acylation.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including breast (MCF-7), colon (Caco-2), lung (A549), and prostate cancer cells.
  • Mechanism : It was found to induce apoptosis primarily through the activation of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase. This suggests that the compound may act as a topoisomerase II inhibitor similar to other 2,5-dimethylthiophene derivatives .

Antimicrobial Activity

The compound has also shown promising antibacterial and antifungal properties:

  • Bacterial Strains : It was tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, demonstrating effective inhibition against drug-resistant strains.
  • Fungal Activity : The compound exhibited activity against various drug-resistant Candida strains .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Topoisomerase Inhibition : A study showed that derivatives containing thiophene rings inhibited topoisomerase II effectively without intercalating DNA. This class of compounds demonstrated low toxicity to normal cells while exerting potent anticancer effects .
  • Structure–Activity Relationship (SAR) : Research into thiazole and thiophene derivatives indicated that modifications in their structure significantly influenced their biological activity. Compounds with specific substituents showed enhanced potency against resistant bacterial strains .

Data Summary

Biological Activity Target Cell Lines/Organisms Mechanism of Action Reference
AnticancerMCF-7, Caco-2, A549Induction of ROS; Apoptosis
AntibacterialStaphylococcus aureus, Enterococcus faeciumInhibition of cell wall synthesis
AntifungalDrug-resistant Candida strainsDisruption of fungal cell membrane

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Core Substituent (Position 4) Acetamide Substituent (N-Aryl Group) Key Features/Implications Reference
Target Compound Thiophen-2-ylmethyl 2,5-Dimethylphenyl Enhanced π-π interactions due to thiophene; moderate steric bulk from methyl groups. Potential for improved target binding compared to aliphatic substituents.
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide 4-Fluorophenylamino 2,5-Dimethylphenyl Fluorine’s electron-withdrawing effect may increase metabolic stability. Amino group introduces hydrogen-bonding potential.
2-[(4-Butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide Butyl 5-Chloro-2-methylphenyl Aliphatic butyl group increases lipophilicity. Chlorine on aryl ring enhances electron deficiency, possibly affecting solubility.
N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide Thiophen-2-ylmethyl 2,3-Dimethylphenyl Positional isomer of the target compound. Altered steric effects due to methyl group placement; may influence receptor docking.
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide Butyl 3,5-Dimethoxyphenyl Methoxy groups improve solubility via polarity. Synergistic effects with butyl’s lipophilicity could optimize membrane permeability.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis involves multi-step reactions starting with precursors to form the thieno-triazolo-pyrimidinone core, followed by thiophen-2-ylmethyl group introduction and thioacetamide coupling. Critical parameters include temperature control (reflux conditions), solvent selection (polar aprotic solvents like DMF), and reaction time optimization. Intermediate purification often requires column chromatography with gradient elution systems .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Use ¹H/¹³C NMR to verify molecular connectivity and HRMS for molecular weight confirmation. Purity assessment combines reverse-phase HPLC (UV detection at λ=254 nm) and elemental analysis. X-ray diffraction provides definitive structural confirmation for crystalline forms .

Q. What purification challenges arise during synthesis, and how are they addressed?

Challenges include co-elution of regioisomers and residual solvents. Solutions involve two-step chromatography (silica gel followed by Sephadex LH-20), recrystallization from DCM/hexane (1:5 v/v) under controlled cooling, and preparative HPLC with a C18 column and 0.1% TFA modifier .

Q. How should researchers handle the compound's sensitivity to light and moisture?

Store under argon at -20°C in amber vials with 3Å molecular sieves. Confirm stability via comparative NMR (pre- vs post-storage) focusing on thioether (δ 3.8-4.1 ppm) and carbonyl (δ 170-172 ppm) integrity. Lyophilization from tert-butanol/water enhances stability .

Q. What spectroscopic signatures confirm the triazolo-pyrimidine ring formation?

Key NMR observations: C7 proton downfield shift (δ 8.9-9.2 ppm, d, J=5.6 Hz) and ¹³C signals for N-linked carbons (C2 at 152-155 ppm). FT-IR shows C=N stretch (1605-1620 cm⁻¹) and carbonyl vibration (1720-1740 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Validate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-verify target engagement using SPR and ITC, and perform counter-screens against related enzymes. Use dose-response curves (10-point, triplicate) to distinguish true activity .

Q. What strategies optimize the coupling reaction between intermediates and thioacetamide derivatives?

Use fresh Lawesson's reagent (0.5-1.2 eq) for thiol activation, phase-transfer catalysts (e.g., TBAB) in biphasic systems, and microwave-assisted coupling (80-100°C, 30 min). Monitor conversion via in situ FTIR tracking of S-H stretching (2550-2650 cm⁻¹) .

Q. How does the thiophen-2-ylmethyl group influence pharmacokinetics compared to other substituents?

The thiophene moiety enhances metabolic stability (t₁/₂ increase 2.3-fold vs benzyl analogs) by resisting CYP3A4 oxidation. Computational modeling (DFT at B3LYP/6-31G*) shows improved logP (2.8 vs 3.5 for phenyl derivatives). Validate via PAMPA and liver microsome tests .

Q. What computational methods predict regioselectivity of electrophilic attacks on the core?

Combine Fukui function analysis (dual descriptor) with MEP mapping at MP2/cc-pVTZ. Validate through deuterium exchange experiments (D2O, 80°C) monitored by LC-MS. Reactive sites show f⁺ >0.25 at C9 and N12 .

Q. What explains dimeric byproduct formation during thioacetylation, and how is it mitigated?

Dimerization occurs via thiyl radical intermediates (detected via EPR with PBN). Mitigate by oxygen exclusion (<5 ppm), adding TEMPO (0.1 eq), and ultrasonication (40 kHz). Characterize dimers via MALDI-TOF (m/z ≈ 2×monomer ± 2 Da) .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction condition standardization (e.g., inert atmosphere for oxidation-sensitive steps) .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm structural assignments .
  • Biological Studies : Include positive/negative controls and replicate experiments to ensure reproducibility .

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